ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and dihaloalkanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The indole and piperazine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and piperazine derivatives.
Scientific Research Applications
Ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The sulfanylacetyl group may also play a role in its biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which feature the piperazine ring.
Uniqueness
Ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate is unique due to the combination of the indole and piperazine rings with the sulfanylacetyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-3-31-25(30)27-13-11-26(12-14-27)24(29)18-32-23-17-28(22-10-5-4-9-21(22)23)16-20-8-6-7-19(2)15-20/h4-10,15,17H,3,11-14,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPQGBAAGDHZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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